molecular formula C12H25NO2 B8558636 N-methoxy-N-methyldecanamide

N-methoxy-N-methyldecanamide

Cat. No.: B8558636
M. Wt: 215.33 g/mol
InChI Key: OPTZSUXCKNFFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N-methyldecanamide is an organic compound with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol . It is part of a class of Weinreb amides, which are highly valued in synthetic organic chemistry as versatile intermediates and specialized reagents . The structure of N-alkoxy-N-alkylamides like this one is characterized by a decanamide backbone with both methoxy and methyl functional groups attached to the nitrogen atom, granting it unique physicochemical properties . Researchers utilize Weinreb amides primarily for their crucial role in the synthesis of ketones and aldehydes. They react with organometallic reagents, such as Grignard reagents or organolithiums, and reliably stop the reaction at the ketone stage without further over-addition, providing superior control and yields compared to standard amides . This makes this compound a potential building block for the construction of more complex molecular architectures in pharmaceutical and agrochemical research. Its physical properties, including a topological polar surface area of 29.5 Ų and an estimated logP (XLogP3) of 3.8, suggest it may possess good solubility in a range of organic solvents, which is a typical characteristic for this class of compounds . When handling this material, researchers should consult and follow the safety data sheet (SDS). Standard laboratory safety practices should be observed, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood . This compound is provided for research and development purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-methoxy-N-methyldecanamide

InChI

InChI=1S/C12H25NO2/c1-4-5-6-7-8-9-10-11-12(14)13(2)15-3/h4-11H2,1-3H3

InChI Key

OPTZSUXCKNFFEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N(C)OC

Origin of Product

United States

Synthetic Methodologies for N Methoxy N Methyldecanamide

Conventional Preparation from Activated Carboxylic Acid Derivatives

The traditional and widely employed method for synthesizing N-methoxy-N-methyldecanamide involves the use of an activated form of decanoic acid, most commonly the acid chloride. This approach ensures a high reactivity towards the amine nucleophile, leading to efficient amide bond formation.

Acylation of N,O-Dimethylhydroxylamine Hydrochloride with Decanoyl Chloride or Equivalent

The most direct conventional route to this compound is the acylation of N,O-dimethylhydroxylamine hydrochloride with decanoyl chloride. tandfonline.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards the product. Common bases used for this purpose include pyridine or triethylamine. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or chloroform, at temperatures ranging from 0 °C to room temperature. tandfonline.comresearchgate.net

The general reaction scheme is as follows:

Decanoyl chloride + N,O-Dimethylhydroxylamine hydrochloride + Base → this compound + Base·HCl

The workup procedure typically involves an aqueous wash to remove the hydrochloride salt of the base and any remaining water-soluble impurities, followed by extraction of the product into an organic solvent. tandfonline.com Purification is often achieved through column chromatography or distillation. tandfonline.com

Role of Activated Decanoic Acid Derivatives in Amide Formation

The use of activated decanoic acid derivatives is crucial for the successful synthesis of this compound. Decanoic acid itself is not sufficiently reactive to readily form an amide bond with N,O-dimethylhydroxylamine. Therefore, the carboxylic acid is converted into a more electrophilic species, which is more susceptible to nucleophilic attack by the amine.

Decanoyl chloride is the most common activated derivative due to its high reactivity. tandfonline.com Other activated forms, such as acid anhydrides, can also be employed. The activation of the carboxylic acid increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition of the N,O-dimethylhydroxylamine. The subsequent elimination of a leaving group (e.g., chloride) from the tetrahedral intermediate results in the formation of the stable amide product. This activation is a key principle in many amide bond formation reactions. orgsyn.org

Direct One-Pot Synthesis from Decanoic Acid

To circumvent the need for the preparation and isolation of highly reactive and often moisture-sensitive acid chlorides, several one-pot methodologies have been developed for the direct synthesis of this compound from decanoic acid. These methods rely on the in-situ activation of the carboxylic acid using various coupling reagents.

Utilizing N,N′-Carbonyldiimidazole (CDI) in this compound Synthesis

N,N′-Carbonyldiimidazole (CDI) is an effective activating agent for the one-pot synthesis of this compound from decanoic acid. chemspider.com In this procedure, decanoic acid is first treated with CDI in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (B95107). This reaction forms a highly reactive acyl-imidazole intermediate with the concomitant evolution of carbon dioxide. chemspider.com The subsequent addition of N,O-dimethylhydroxylamine hydrochloride to the reaction mixture leads to the formation of the desired amide. chemspider.com A base is often included in the second step to neutralize the released hydrochloric acid.

This method is advantageous as the reaction conditions are generally mild, and the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. researchgate.net

Table 1: Representative Reaction Conditions for CDI-Mediated Synthesis

ParameterCondition
Carboxylic Acid Decanoic Acid
Activating Agent N,N′-Carbonyldiimidazole (CDI)
Amine N,O-Dimethylhydroxylamine hydrochloride
Solvent Dichloromethane or THF
Temperature 0 °C to Room Temperature
Typical Yield 70-95%

Note: Yields are generalized and can vary based on specific reaction conditions and the purity of reagents.

Application of Bis(trichloromethyl) Carbonate as an Activating Agent

Bis(trichloromethyl) carbonate, also known as triphosgene, is a solid, safer alternative to phosgene gas and serves as an excellent activating agent for carboxylic acids. researchgate.net In the synthesis of this compound, decanoic acid is treated with triphosgene in the presence of a base, such as triethylamine, in an inert solvent. This in-situ generates the highly reactive decanoyl chloride. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride yields the final product. This method avoids the handling of neat acid chlorides and often provides high yields under mild conditions. researchgate.net

Trichloracetonitrile (TCA) and Triphenylphosphine (TPP)-Mediated Approaches

A convenient one-pot method for the synthesis of Weinreb amides, including this compound, utilizes a combination of trichloroacetonitrile (TCA) and triphenylphosphine (TPP). orientjchem.org It is presumed that the carboxylic acid is converted in-situ to the corresponding acid chloride through the action of TCA and TPP. orientjchem.org This is followed by the addition of N,O-dimethylhydroxylamine in the presence of a base like triethylamine to afford the desired amide. This approach has been shown to be effective for a variety of aliphatic and aromatic carboxylic acids, providing good to excellent yields. orientjchem.org

Table 2: Comparison of One-Pot Synthetic Methods

Activating AgentKey FeaturesTypical Yield Range
CDI Mild conditions, gaseous byproduct70-95%
Bis(trichloromethyl) Carbonate Solid reagent, in-situ acid chloride formationHigh
TCA/TPP Good for various carboxylic acids75-93%

Note: Yields are generalized from literature on Weinreb amide synthesis and may vary for this compound.

Conversion of Sterically Hindered Carboxylic Acid Precursors to N-methoxy-N-methylamides

The synthesis of N-methoxy-N-methylamides from sterically hindered carboxylic acids often presents challenges for standard coupling methods, resulting in low yields. A particularly effective method to overcome this steric hindrance involves the activation of the carboxylic acid using methanesulfonyl chloride in the presence of a base, such as triethylamine. This process is believed to proceed through the formation of a mixed anhydride (B1165640) of methanesulfonic acid (an "acyl mesylate"), which is highly reactive towards nucleophilic attack.

The subsequent introduction of N,O-dimethylhydroxylamine yields the desired N-methoxy-N-methylamide. This procedure can be carried out efficiently, with yields for this process typically ranging from 59% to 88%. A common byproduct, N-methoxy-N-methylmethanesulfonamide, can be effectively removed by placing the product mixture under a vacuum.

A generalized reaction scheme for this conversion is presented below:

Step 1: The sterically hindered carboxylic acid is dissolved in a suitable solvent (e.g., Tetrahydrofuran) and cooled.

Step 2: Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

Step 3: After a short stirring period, N,O-dimethylhydroxylamine is added to the mixture.

Step 4: The reaction is quenched, and the product is isolated through extraction and purified.

The table below summarizes the key components and conditions for this synthetic approach.

Reagent/ConditionPurposeTypical Amount
Sterically Hindered Carboxylic AcidStarting Material1.0 equiv
Methanesulfonyl ChlorideActivating Agent1.1 equiv
TriethylamineBase3.0 equiv
N,O-DimethylhydroxylamineAmine Source1.1 - 1.5 equiv
Tetrahydrofuran (THF)Solvent-
TemperatureReaction Condition0 °C

Emerging and Advanced Synthetic Pathways for this compound and Related N-methoxy-N-methylamides

Modern organic synthesis has driven the development of novel and more efficient pathways to N-methoxy-N-methylamides, moving beyond traditional coupling reagents. These advanced methods often employ catalytic systems to achieve high selectivity and functional group tolerance under mild conditions.

Oxidative Amidation Strategies of Benzyl Alcohols

Oxidative amidation has emerged as a powerful, atom-economical method for amide bond formation directly from alcohols and amines, bypassing the need to pre-oxidize the alcohol to a carboxylic acid. researchgate.netresearchgate.net This transformation can be achieved using various catalytic systems, including those based on iron, copper, or hypervalent iodine reagents like diacetoxyiodobenzene (DIB). researchgate.netresearchgate.net In this strategy, a benzyl alcohol derivative is oxidized in situ to an aldehyde intermediate, which then reacts with N,O-dimethylhydroxylamine to form the corresponding N-methoxy-N-methylamide. A co-oxidant, such as tert-butyl hydroperoxide (TBHP), is often required. researchgate.netresearchgate.net This method is attractive due to its operational simplicity and the use of readily available starting materials. researchgate.net

Palladium-Catalyzed Aminocarbonylation from Organoboronic Acids or Aryl Halides

Palladium-catalyzed carbonylation reactions are a cornerstone of modern cross-coupling chemistry, providing a direct route to carbonyl compounds. nih.gov The aminocarbonylation of aryl halides (e.g., iodoarenes) or their synthetic equivalents offers an efficient synthesis of amides, including N-methoxy-N-methylamides. nih.govmdpi.com This reaction involves the coupling of an aryl halide with N,O-dimethylhydroxylamine and carbon monoxide (CO) gas in the presence of a palladium catalyst. The choice of ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like Xantphos, is crucial for achieving high yields and selectivity. mdpi.com The process is often performed under mild conditions, sometimes at atmospheric pressure of CO, and demonstrates broad substrate scope. mdpi.com

The general catalytic cycle involves:

Oxidative addition of the aryl halide to the Pd(0) complex.

Insertion of carbon monoxide into the aryl-palladium bond.

Nucleophilic attack by N,O-dimethylhydroxylamine on the acyl-palladium complex.

Reductive elimination to release the N-methoxy-N-methylamide and regenerate the Pd(0) catalyst.

Selective Substitution with N,O-Dimethylcarbamoylation Agents

Another advanced strategy involves the use of N,O-dimethylcarbamoylation agents. These reagents can react selectively with organometallic compounds, such as Grignard or organolithium reagents, to produce N-methoxy-N-methylamides. researchgate.netresearchgate.net This approach effectively transfers the N-methoxy-N-methylcarbamoyl group (-C(O)N(OCH₃)CH₃) to a carbon nucleophile. This method is distinct from building the amide from a carboxylic acid precursor and instead constructs it through a C-C bond-forming event where the carbonyl and amide functionalities are introduced simultaneously by the reagent.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules, which have a specific three-dimensional arrangement, is critical in fields such as pharmaceuticals and materials science. ajchem-b.com Stereoselective methods allow for the preparation of a single enantiomer of a chiral molecule, which is often essential for its desired biological activity or material properties.

Asymmetric Hydrogenation for Chiral Hydroxy-Decanamides

Asymmetric hydrogenation is a powerful and widely used technique to produce chiral compounds, particularly alcohols, with high enantioselectivity. ajchem-b.comnih.gov To synthesize a chiral hydroxy-decanamide derivative, a precursor molecule containing a ketone functional group (e.g., N-methoxy-N-methyl-3-oxodecanamide) can be reduced using molecular hydrogen (H₂) and a chiral catalyst.

Catalysts for this transformation are typically transition metal complexes containing chiral ligands. Ruthenium (Ru) and Iridium (Ir) complexes with chiral diphosphine ligands (e.g., BINAP) and diamine ligands (e.g., TsDPEN) are highly effective for the enantioselective reduction of ketones to secondary alcohols. nih.gov The catalyst creates a chiral environment, forcing the hydrogen to add to one face of the prochiral ketone, thereby generating one enantiomer of the alcohol in excess. nih.gov This method is highly atom-economical and can achieve excellent levels of enantiomeric excess (ee). nih.gov The resulting chiral β-hydroxy-N-methoxy-N-methyldecanamide is a valuable building block for the synthesis of more complex chiral molecules.

The table below outlines the key elements of this stereoselective approach.

ComponentRoleExample
SubstratePrecursor to be reducedN-methoxy-N-methyl-3-oxodecanamide
Hydrogen (H₂)Reducing Agent-
Chiral CatalystControls StereoselectivityRu(II)-BINAP, Ir-complexes
ProductEnantiomerically enriched alcoholChiral N-methoxy-N-methyl-3-hydroxydecanamide

Reactivity and Transformational Chemistry of N Methoxy N Methyldecanamide

Chemoselective Ketone Synthesis with Organometallic Reagents

A significant challenge in organic synthesis is the addition of organometallic reagents to carboxylic acid derivatives to form ketones without the subsequent over-addition that leads to tertiary alcohols. mychemblog.commychemblog.comorganic-chemistry.org N-methoxy-N-methylamides, including N-methoxy-N-methyldecanamide, provide a robust solution to this problem. wisc.edu

Grignard Reagent Additions to this compound

The reaction of this compound with Grignard reagents (R-MgX) is a highly effective method for the synthesis of decyl ketones. psu.edu This process is characterized by high yields and the absence of tertiary alcohol byproducts, even when an excess of the Grignar d reagent is used. wisc.edu The reaction proceeds cleanly to afford the corresponding ketone after acidic workup. mychemblog.com The stability of the Weinreb amide moiety allows for a wide range of Grignard reagents to be employed, including those with various functional groups. organic-chemistry.org

Organolithium Reagent Additions to this compound

Similar to Grignard reagents, organolithium reagents (R-Li) react cleanly with this compound to provide ketones in high yields. psu.edu The reaction is notable for its high degree of chemoselectivity, avoiding the formation of tertiary alcohols. wisc.edu This method is compatible with a variety of organolithium reagents, including alkyl, aryl, and vinyl lithium species. orientjchem.orgwikipedia.org The reaction conditions are generally mild, often conducted at low temperatures to ensure the stability of the intermediate. mychemblog.com

Elucidation of the Proposed Metal-Chelated Intermediate Mechanism

The remarkable chemoselectivity of Weinreb amides in these reactions is attributed to the formation of a stable, metal-chelated tetrahedral intermediate. wisc.eduwikipedia.org Upon nucleophilic attack by the organometallic reagent on the carbonyl carbon of this compound, a tetrahedral intermediate is formed. The lone pair of electrons on the methoxy (B1213986) oxygen coordinates with the metal ion (Mg or Li), forming a stable five-membered chelate ring. mychemblog.comorientjchem.org This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. organic-chemistry.orgwikipedia.org

This chelation prevents the intermediate from eliminating the N-methoxy-N-methylamino group to form the ketone in the presence of the highly reactive organometallic reagent, thereby precluding a second nucleophilic addition. mychemblog.com

Suppression of Over-Addition to Tertiary Alcohols: Mechanistic Advantages

The stability of the metal-chelated intermediate is the key mechanistic advantage that prevents the over-addition of the organometallic reagent to form a tertiary alcohol. wisc.eduwikipedia.org In reactions with other carboxylic acid derivatives like esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second addition of the organometallic reagent. mychemblog.comorganic-chemistry.org The chelated intermediate formed from this compound is significantly less electrophilic than a ketone, effectively shutting down the reaction pathway to the tertiary alcohol. orientjchem.org This allows for the use of excess organometallic reagent without compromising the yield of the desired ketone. wisc.edu

Aldehyde Synthesis via Reductive Pathways

Hydride Reduction of this compound

This compound can be readily reduced to decanal, the corresponding aldehyde, using common hydride reagents. psu.edu The most frequently employed reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). wikipedia.orgthieme-connect.de

The reaction proceeds through a similar metal-chelated intermediate as observed with organometallic additions. The hydride attacks the carbonyl carbon, and the resulting tetrahedral intermediate is stabilized by chelation between the aluminum and the methoxy oxygen. rushim.ru This stable intermediate prevents over-reduction to the primary alcohol. thieme-connect.de Upon aqueous workup, the intermediate is hydrolyzed to yield the aldehyde. This method is highly reliable and provides aldehydes in excellent yields. thieme-connect.de

Electrochemical Reduction Studies on N-methyldecanamide Scaffolds

Current research literature available through targeted searches does not provide specific studies on the electrochemical reduction of N-methyldecanamide scaffolds. While the broader field of electrochemical reduction is well-documented for various functional groups, dedicated studies outlining the electrochemical behavior, reaction pathways, and products for N-methyldecanamide are not presently available in the reviewed sources.

Diversification through Other Functional Group Transformations

A significant transformation for analogs of this compound involves the selective carbon-oxygen (C-O) cross-coupling reaction. Research has demonstrated a copper-catalyzed method for the C-O cross-coupling of N-methoxy amides with arylboronic acids, leading to the synthesis of aryl-N-methoxy arylimides mdpi.comscilit.comresearchgate.net. This reaction represents a key method for O-arylation, expanding the utility of N-methoxy amides as precursors in cross-coupling reactions mdpi.com.

The process is distinguished by its selectivity for O-arylation over potential N-arylation, a challenge in amide chemistry mdpi.com. The optimal reaction conditions were systematically determined, identifying an inexpensive and commercially available copper salt, CuI, as a highly effective catalyst mdpi.com.

Key findings from the research include:

Optimal Conditions: The reaction proceeds efficiently using CuI as the catalyst (0.2 equivalents), sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) as the base (2 equivalents), and 1,2-dichloroethane (DCE) as the solvent. The reaction is typically carried out in air at a temperature of 130 °C for 24 hours mdpi.com.

Substrate Scope: The methodology is compatible with a diverse range of N-methoxy amides and arylboronic acids. The reaction tolerates various functional groups on both coupling partners. N-methoxy amides with either electron-donating groups (like p-methoxy) or electron-withdrawing groups (like halides) can be successfully coupled to yield the desired products in moderate to good yields mdpi.com. The electronic and steric properties of the substrates influence the reactivity mdpi.com.

The table below summarizes the results for the C-O coupling of various N-methoxy arylamide analogs with phenylboronic acid under the optimized conditions.

N-Methoxy Amide Substrate (Analog)Product Yield (%)
N-methoxy-4-methylbenzamide69%
N-methoxy-4-methoxybenzamide65%
N-methoxy-4-fluorobenzamide55%
N-methoxy-4-chlorobenzamide51%
N-methoxy-4-bromobenzamide48%
N-methoxy-2-chlorobenzamide38%

Structural Modifications and Derivative Synthesis of N Methoxy N Methyldecanamide

Synthesis of Hydroxylated N-methoxy-N-methyldecanamide

The introduction of a hydroxyl group into the decanamide (B1670024) chain of this compound is a significant transformation that not only adds a new reactive site but also has the potential to create a chiral center. This modification opens up avenues for the synthesis of a diverse array of more complex and stereochemically defined molecules.

Enantioselective Synthesis of (R)-3-Hydroxy-N-methoxy-N-methyldecanamide

The enantioselective synthesis of (R)-3-Hydroxy-N-methoxy-N-methyldecanamide is a prime example of asymmetric synthesis, where a prochiral starting material is converted into a chiral product with a preference for one enantiomer. This is typically achieved through the asymmetric reduction of the corresponding β-keto Weinreb amide, N-methoxy-N-methyl-3-oxodecanamide.

A highly effective and widely used method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comnrochemistry.comorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, such as (R)-CBS-oxazaborolidine, in the presence of a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS). alfa-chemistry.cominsuf.org The chiral catalyst coordinates with both the borane and the ketone of the β-keto Weinreb amide, creating a rigid, six-membered transition state. nrochemistry.comorganic-chemistry.org This steric arrangement directs the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of the (R)-alcohol with high enantioselectivity. alfa-chemistry.comnrochemistry.com

The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to maximize enantiomeric excess. The resulting (R)-3-Hydroxy-N-methoxy-N-methyldecanamide can then be isolated after an appropriate workup procedure.

Reaction Reagents and Conditions Product Key Features
Asymmetric ReductionN-methoxy-N-methyl-3-oxodecanamide, (R)-CBS-oxazaborolidine, Borane-dimethyl sulfide (BMS), THF, Low temperature(R)-3-Hydroxy-N-methoxy-N-methyldecanamideHigh enantioselectivity, predictable stereochemical outcome

Silylation of Hydroxylated this compound Derivatives

The hydroxyl group introduced in the previous step is a reactive functional group that may interfere with subsequent synthetic transformations. To circumvent this, it is often necessary to "protect" the hydroxyl group by converting it into a less reactive ether. Silylation is a common and effective method for achieving this protection.

The hydroxyl group of (R)-3-hydroxy-N-methoxy-N-methyldecanamide can be readily protected by reacting it with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically performed in the presence of a base, such as imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM). organic-chemistry.org Imidazole acts as a catalyst and also neutralizes the hydrochloric acid that is generated during the reaction.

The reaction proceeds via the formation of a highly reactive silylimidazolium intermediate, which is then attacked by the hydroxyl group of the substrate. The resulting silyl (B83357) ether, (R)-3-(tert-butyldimethylsilyloxy)-N-methoxy-N-methyldecanamide, is stable to a wide range of reaction conditions but can be easily removed later in the synthetic sequence when the hydroxyl group is needed again. This process of protection and subsequent deprotection is a cornerstone of modern organic synthesis.

Reaction Substrate Reagents and Conditions Product
Silylation(R)-3-Hydroxy-N-methoxy-N-methyldecanamidetert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM)(R)-3-(tert-butyldimethylsilyloxy)-N-methoxy-N-methyldecanamide

Exploration of Structurally Related N-methoxy-N-methylamides

The chemical properties and reactivity of this compound are not unique to this specific molecule but are characteristic of the broader class of N-methoxy-N-methylamides, also known as Weinreb amides. wikipedia.orgwisc.edu These compounds are highly valued in organic synthesis for their ability to react with organometallic reagents to produce ketones in high yields, without the common side reaction of over-addition to form tertiary alcohols. wikipedia.orgwisc.edumychemblog.com This remarkable stability is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. wikipedia.orgwisc.edu

N-methoxy-N-methylacetamide

N-methoxy-N-methylacetamide is one of the simplest and most fundamental Weinreb amides. It is a versatile reagent for the synthesis of a wide variety of methyl ketones. medchemexpress.com For instance, the reaction of N-methoxy-N-methylacetamide with phenylmagnesium bromide, a Grignard reagent, followed by an acidic workup, cleanly affords acetophenone. studyraid.com

The synthesis of N-methoxy-N-methylacetamide is straightforward and can be achieved by the acylation of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base like pyridine. sigmaaldrich.com

Reactants Reagent Product
N-methoxy-N-methylacetamidePhenylmagnesium bromideAcetophenone

N-methoxy-N-methylcinnamamide

N-methoxy-N-methylcinnamamide is a Weinreb amide that incorporates an α,β-unsaturated system, which introduces additional reactivity. It can be synthesized from cinnamic acid by first converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. nih.gov

This compound is a valuable precursor for the synthesis of α,β-unsaturated ketones. The Weinreb amide functionality allows for the selective addition of organometallic reagents to the carbonyl carbon, preserving the double bond for further transformations.

Starting Material Intermediate Final Product
Cinnamic acidCinnamoyl chlorideN-methoxy-N-methylcinnamamide

N-methoxy-N-methylcycloheptanecarboxamide

N-methoxy-N-methylcycloheptanecarboxamide is an example of a Weinreb amide derived from a cyclic carboxylic acid. It serves as an excellent starting material for the synthesis of various cycloheptyl ketones. The synthesis of this amide follows the general procedure for Weinreb amide formation, by coupling cycloheptanecarboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

The reaction of N-methoxy-N-methylcycloheptanecarboxamide with organolithium or Grignard reagents provides a direct and high-yielding route to cycloheptyl ketones. For example, treatment with methyllithium (B1224462) would yield cycloheptyl methyl ketone. This method is particularly advantageous as it avoids the formation of the corresponding tertiary alcohol, which can be a significant byproduct in reactions with more reactive acylating agents.

Reactant Organometallic Reagent Product
N-methoxy-N-methylcycloheptanecarboxamideMethyllithiumCycloheptyl methyl ketone

N-methoxy-N-methylcyanoformamide and Imidazole Analogs as Acylating Agents

The synthesis and application of specialized acylating agents derived from this compound chemistry have led to significant advancements in the formation of carbon-carbon bonds. Among these, N-methoxy-N-methylcyanoformamide has emerged as a particularly potent reagent for the C-acylation of ketone enolates, a transformation that is often challenging with other reagents. orgsyn.org This cyanoformamide (B1595522) derivative provides a reliable method for synthesizing β-keto Weinreb amides, which are valuable intermediates in organic synthesis. lookchem.com

The precursor to this highly reactive agent is its imidazole analog, N-methoxy-N-methyl-1H-imidazole-1-carboxamide. acs.orgnih.gov This imidazole derivative is synthesized by reacting N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI). orgsyn.org While the imidazole analog itself can act as an acylating agent, its reactivity is often insufficient for certain transformations, or it may lead to undesired side products. lookchem.com For instance, attempts to use N-methoxy-N-methyl-1H-imidazole-1-carboxamide for the C-acylation of specific ketone enolates have resulted in either no reaction or preferential O-carbamoylation. lookchem.com

To overcome these limitations, the more electrophilic N-methoxy-N-methylcyanoformamide is synthesized from N-methoxy-N-methyl-1H-imidazole-1-carboxamide. The conversion is achieved through a straightforward reaction with trimethylsilyl (B98337) cyanide. orgsyn.orgacs.orgnih.gov This process yields the target cyanoformamide as a pale-yellow, clear oil that can often be used without further purification. researchgate.net

A comparative study highlighted the superior reactivity of N-methoxy-N-methylcyanoformamide over its imidazole counterpart. orgsyn.org When various lithium enolates were treated with N-methoxy-N-methylcyanoformamide, they efficiently underwent selective C-carbamoylation to yield the corresponding β-ketoamides in excellent yields. orgsyn.org The reagent proved effective for a wide range of substrates, including enones, as well as benzylic and aliphatic ketones. orgsyn.org In contrast, the imidazole analog and N-methoxy-N-methylcarbamoylpyrrole were significantly less effective under the same conditions. orgsyn.org

The high reactivity of N-methoxy-N-methylcyanoformamide allows for the efficient one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species. acs.orgnih.gov This positions it as a preferred reagent for transformations where other N-methoxy-N-methylcarbamoylating agents fail to deliver the desired C-acylated products in high yields. orgsyn.orglookchem.com

Research Findings on the Efficacy of N-methoxy-N-methylcyanoformamide

The following table summarizes the results from the C-carbamoylation of various lithium enolates with N-methoxy-N-methylcyanoformamide, demonstrating the high yields achieved with this reagent. orgsyn.org

Substrate (Ketone)Product (β-Ketoamide)Yield (%)
AcetophenoneN-methoxy-N-methyl-3-oxo-3-phenylpropanamide95
4-tert-Butylcyclohexanone2-(4-(tert-butyl)cyclohexyl)-N-methoxy-N,2-dimethyl-2-oxoacetamide91
PropiophenoneN-methoxy-N,2-dimethyl-3-oxo-3-phenylpropanamide89
2-MethylcyclohexanoneN-methoxy-N,2-dimethyl-3-oxocyclohexane-1-carboxamide87
2-PentanoneN-methoxy-N-methyl-3-oxohexanamide85
CyclohexanoneN-methoxy-N-methyl-2-oxocyclohexane-1-carboxamide83

Advanced Analytical Methodologies for N Methoxy N Methyldecanamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools in the synthesis and analysis of N-methoxy-N-methyldecanamide and its derivatives. They allow for the efficient separation of the target compound from reaction mixtures and the assessment of its purity.

Flash Chromatography for Purification of this compound and its Derivatives

Flash chromatography is a primary technique for the purification of this compound from crude reaction mixtures. amazonaws.comunito.it This rapid form of column chromatography utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate compounds based on their polarity. rochester.eduorgsyn.org The choice of eluent is critical for achieving effective separation. Common solvent systems for the purification of Weinreb amides, including this compound, often consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. amazonaws.comnih.gov The ratio of these solvents can be adjusted to optimize the separation. For instance, a gradient of 20% to 50% ethyl acetate in hexanes has been successfully used to purify related Weinreb amides. amazonaws.com

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, often by thin-layer chromatography, to identify the fractions containing the pure product. nih.gov This technique is highly effective for obtaining high-purity samples of this compound, which is essential for subsequent spectroscopic analysis and further reactions. unito.it

Table 1: Exemplary Solvent Systems for Flash Chromatography Purification of Weinreb Amides

Compound Type Stationary Phase Eluent System Reference
Aromatic Weinreb Amide Silica Gel 50% ethyl acetate in hexanes amazonaws.com
Heterocyclic Weinreb Amide Silica Gel Not specified, but yields refer to flash chromatography purification unito.it
General Weinreb Amide Silica Gel 40% EtOAc in hexanes nih.gov
p-Chlorobenzoyl Weinreb Amide Silica Gel Hexanes – diethyl ether, 80:20 then 60:40 mychemblog.com

Thin Layer Chromatography in Reaction Monitoring and Purity Determination

Thin-layer chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used for monitoring the progress of reactions that synthesize this compound. unito.itchemicalforums.com It operates on the same principle of separation by polarity as flash chromatography, utilizing a stationary phase (e.g., silica gel) coated on a plate and a mobile phase (solvent). youtube.comfujifilm.com

In a typical application, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. chemicalforums.com As the solvent moves up the plate, the components of the mixture separate based on their affinity for the stationary and mobile phases. The starting materials and the this compound product will ideally have different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. chemistryhall.com The disappearance of the starting material spot and the appearance of the product spot indicate the conversion. unito.it Visualization of the spots is often achieved under UV light or by using chemical staining agents. rsc.org TLC is also used to determine the purity of the final product by showing a single spot under various solvent conditions. tdl.org

Table 2: Application of TLC in Weinreb Amide Synthesis

Application Stationary Phase Purpose Reference
Reaction Monitoring Silica gel plates (Merck F254) To judge the complete consumption of the triflate starting material. unito.it
Purity Assessment Silica gel To determine the Rf value of the purified Weinreb amide. nih.gov
Reaction Monitoring Not specified To monitor the reduction of a Weinreb amide to an aldehyde. chemicalforums.com
Qualitative Analysis Silica Gel 60 F254 plates Analysis of reactants and products. rsc.org

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Analysis of Derivatives

For derivatives of this compound that are chiral, chiral high-performance liquid chromatography (HPLC) is a critical technique for separating enantiomers and determining the enantiomeric purity of the sample. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov

The choice of the chiral stationary phase and the mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.comresearchgate.net Polysaccharide-based CSPs, for instance, are commonly used for a wide range of chiral separations. nih.gov The separated enantiomers are detected as they elute from the column, typically by a UV detector, and the area under each peak is proportional to the concentration of that enantiomer. nih.gov This allows for the calculation of the enantiomeric excess (ee), a measure of the purity of the chiral sample. mdpi.com

Table 3: Principles of Chiral HPLC for Enantiomeric Purity Analysis

Component Function Examples of Materials/Methods Reference
Chiral Stationary Phase (CSP) Differentiates between enantiomers based on stereospecific interactions. Polysaccharides, antibiotics, cyclodextrins. nih.govsigmaaldrich.com
Mobile Phase Carries the sample through the column and influences the separation. Mixtures of solvents like hexane and isopropanol. nih.gov
Detector Quantifies the amount of each separated enantiomer. UV detector. nih.gov
Output Chromatogram showing separated enantiomer peaks. Used to calculate enantiomeric excess (ee). mdpi.com

Spectroscopic Methods in Mechanistic and Structural Investigations

Spectroscopic techniques are fundamental for the structural elucidation of this compound and for probing the mechanisms of its reactions. These methods provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is one of the most powerful tools for the structural characterization of this compound. rsc.orgnih.gov ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the N-methoxy (N-OCH₃) and N-methyl (N-CH₃) groups, as well as signals for the protons of the decanoyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a detailed map of the molecule's structure. rsc.org For instance, in related N-methoxy-N-methyl amides, the N-methoxy and N-methyl protons typically appear as sharp singlets. semanticscholar.org

NMR spectroscopy is also invaluable for gaining mechanistic insights. For example, variable temperature NMR studies on certain N-methoxy-N-methyl benzamides have revealed the presence of rotamers due to restricted rotation around the C-N amide bond, providing information about the energy barrier of this process. semanticscholar.org Such studies can help in understanding the conformational dynamics of this compound.

Table 4: Expected ¹H NMR Signals for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
CH₃ (terminal) ~0.9 Triplet
(CH₂)₇ ~1.2-1.6 Multiplet
α-CH₂ (adjacent to C=O) ~2.4 Triplet
N-CH₃ ~3.2 Singlet
O-CH₃ ~3.7 Singlet

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorption bands of the amide and methoxy (B1213986) groups.

The most prominent feature in the IR spectrum of an amide is the strong carbonyl (C=O) stretching absorption, which typically appears in the range of 1630-1680 cm⁻¹. libretexts.orgucla.edu The presence of a strong band in this region is a clear indicator of the amide functionality in this compound.

Additionally, the C-H stretching vibrations of the alkyl chain and the methyl groups will appear around 2850-3000 cm⁻¹. The methoxy group (O-CH₃) also has a characteristic C-H stretching band that is often observed between 2800 and 2860 cm⁻¹. semanticscholar.orgkrishisanskriti.org The C-N stretching vibration of the amide group can also be observed, although it is generally weaker and appears in the fingerprint region of the spectrum.

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Expected Frequency Range (cm⁻¹) Intensity
Amide C=O stretch 1630 - 1680 Strong
Alkyl C-H stretch 2850 - 2960 Strong
Methoxy C-H stretch 2800 - 2860 Weak to Medium
Amide C-N stretch 1350 - 1450 Medium

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is an indispensable analytical technique in organic chemistry for the identification and structural elucidation of reaction products. In the context of reactions involving this compound, MS provides crucial information about the molecular weight of the products and offers insights into their structure through the analysis of fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI), to form a molecular ion (M⁺). This high-energy molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint, enabling the identification of the compound.

The identification of reaction products of this compound, such as ketones formed from its reaction with organometallic reagents, relies on the predictable fragmentation of the amide and its subsequent products. The mass spectrum of the unreacted this compound would exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group.

A primary fragmentation pathway for this compound involves the cleavage of the C-N bond, which is a common fragmentation route for amides. This can result in the formation of an acylium ion. Another significant fragmentation can occur via McLafferty rearrangement if the alkyl chain is sufficiently long, which is the case for the decanamide (B1670024) moiety.

For instance, in a typical reaction where this compound is used to synthesize a ketone, GC-MS is a powerful tool to identify the product. The resulting ketone will have a different molecular weight and a distinct fragmentation pattern compared to the starting Weinreb amide.

Detailed Research Findings:

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and by analogy to similar structures, such as N,N-dimethyldecanamide and other N-methoxy-N-methylamides (Weinreb amides).

The electron ionization (EI) mass spectrum of this compound (molar mass: 201.32 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z of 201. Subsequent fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom is a characteristic fragmentation for amides. This would result in the formation of a decanoyl cation.

McLafferty Rearrangement: The long alkyl chain of the decanamide allows for a McLafferty rearrangement, a common fragmentation pathway for molecules containing a carbonyl group and a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, leading to the elimination of a neutral alkene.

Cleavage of the N-O and N-C bonds: Fragmentation can also occur around the N-methoxy-N-methyl group, leading to the loss of methoxy or methyl radicals.

The table below outlines the predicted significant fragments for this compound based on these principles.

m/z Proposed Fragment Ion Origin of Fragment
201[C₁₁H₂₃NO₂]⁺Molecular Ion (M⁺)
170[C₁₁H₂₂NO]⁺Loss of a methoxy radical (•OCH₃)
155[C₁₀H₂₁NO]⁺Loss of a methyl radical (•CH₃) from the nitrogen
142[C₉H₁₈NO]⁺McLafferty rearrangement product
126[C₈H₁₄O]⁺Further fragmentation of McLafferty product
86[C₅H₁₂N]⁺Cleavage of the alkyl chain
72[C₄H₁₀N]⁺Cleavage of the alkyl chain
61[CH₅NO]⁺[CH₃N(OCH₃)]⁺ fragment
57[C₄H₉]⁺Butyl cation from the alkyl chain
43[C₃H₇]⁺Propyl cation from the alkyl chain

When this compound reacts to form a ketone, for example, decanophenone (after reaction with a phenyl Grignard reagent), the mass spectrum of the product would show a new molecular ion peak corresponding to the molecular weight of decanophenone (218.33 g/mol ). The fragmentation pattern would also be distinctly different, characterized by fragments of the decanoyl and phenyl groups.

The following interactive table illustrates the expected key fragments for a hypothetical reaction product, decanophenone.

m/z Proposed Fragment Ion Origin of Fragment
218[C₁₅H₂₂O]⁺Molecular Ion (M⁺) of Decanophenone
120[C₈H₈O]⁺Benzoyl cation fragment
105[C₇H₅O]⁺Phenylcarbonyl cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

The comparison of the mass spectra of the starting material and the reaction mixture allows for the unambiguous identification of the newly formed products, confirming the success and completeness of the chemical transformation.

Mechanistic Investigations and Computational Studies on N Methoxy N Methyldecanamide Reactivity

Probing Reaction Intermediates and Transition States

The hallmark of N-methoxy-N-methyldecanamide reactivity, particularly with strong nucleophiles like organolithium and Grignard reagents, is the formation of a stable tetrahedral intermediate. wikipedia.orgorientjchem.orgresearchgate.net Experimental and computational evidence supports the formation of a five-membered chelated ring structure after the initial nucleophilic attack on the carbonyl carbon. In this intermediate, the metal cation is coordinated to both the newly formed anionic oxygen and the nitrogen-bound methoxy (B1213986) oxygen. wikipedia.org This chelation stabilizes the intermediate, preventing its collapse and subsequent reaction with a second equivalent of the nucleophile, a common issue with other acylating agents. wikipedia.org

The stability of this tetrahedral intermediate is a key feature of the Weinreb amide reaction mechanism. wikipedia.org It is generally stable at low temperatures and only breaks down upon acidic workup to yield the final ketone product. wikipedia.org

In the context of transition metal-catalyzed reactions, such as C-H functionalization, this compound can act as a directing group. nih.gov Mechanistic proposals in these cases often involve the formation of metallacyclic intermediates where the metal catalyst coordinates to the carbonyl oxygen and the methoxy group, facilitating the activation of a nearby C-H bond. nih.gov The precise structure and nature of these intermediates and the associated transition states are active areas of computational investigation. For instance, in palladium-catalyzed reactions, putative intermediates involving different oxidation states of palladium (e.g., Pd(II)/Pd(IV)) have been suggested. nih.gov

Theoretical Modeling of Reaction Pathways and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction pathways and energy profiles of reactions involving this compound and its analogs. These theoretical models allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction landscape.

For the classical Weinreb ketone synthesis, theoretical modeling confirms that the reaction proceeds through a low-energy pathway involving the formation of the stable, chelated tetrahedral intermediate. researchgate.net The energy profile of this reaction typically shows a significant energy barrier for the initial nucleophilic addition, leading to the tetrahedral intermediate which resides in a deep energetic well. The subsequent breakdown of this intermediate during workup has a much lower activation energy.

The table below presents hypothetical relative energy data for the reaction of this compound with a generic Grignard reagent (R-MgX), illustrating a typical energy profile calculated using DFT.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + R-MgX0.0
TS1Transition state for nucleophilic addition+15.2
IntermediateChelated tetrahedral intermediate-25.8
TS2Transition state for collapse to ketone (during workup)+5.7
ProductsDecyl ketone + Me(MeO)N-MgX-40.3

Note: These are illustrative values and can vary depending on the specific reactants, solvent, and level of theory used in the calculation.

In more complex, transition-metal-catalyzed reactions, computational modeling helps to distinguish between different possible mechanistic pathways. For example, in a ruthenium(II)-catalyzed C-H oxidation where a Weinreb amide acts as a directing group, DFT calculations can be used to model the energies of proposed intermediates and transition states, helping to identify the rate-determining step, which is often the irreversible C-H activation event. nih.gov

Computational Insights into Chemoselectivity, Regioselectivity, and Stereoselectivity

Computational studies provide significant insights into the origins of selectivity observed in reactions of this compound.

Chemoselectivity: The high chemoselectivity of Weinreb amides towards mono-addition of organometallic reagents is a direct consequence of the stability of the tetrahedral intermediate. thieme-connect.comnih.gov Computational models can quantify this stability, demonstrating the energetic unfavorability of the intermediate's collapse and further reaction before workup. Furthermore, in molecules containing multiple electrophilic sites, DFT calculations can predict the preferred site of nucleophilic attack by comparing the activation barriers for reaction at each site. thieme-connect.com

Regioselectivity: In transition metal-catalyzed C-H functionalization reactions, the regioselectivity is often controlled by the directing ability of the Weinreb amide group. Theoretical modeling can be used to explore the geometries of various possible metallacyclic intermediates and their corresponding transition states for C-H activation at different positions. The calculated energy barriers can then explain and predict the observed regioselectivity (e.g., ortho-arylation). nih.gov For instance, steric hindrance from substituents near the directing group can be computationally modeled to rationalize observed changes in selectivity. nih.gov

Stereoselectivity: When chiral centers are present in the this compound or the reacting nucleophile, computational methods can be employed to understand the origins of stereoselectivity. By modeling the transition states for the formation of different stereoisomeric products, the energy differences between these diastereomeric transition states can be calculated. According to transition state theory, the lower energy transition state will be favored, leading to the major product. This approach allows for the rationalization of the stereochemical outcome of reactions and can aid in the design of more selective synthetic methods. The transfer of stereochemical information from the Weinreb amide to the resulting ketone without loss of optical purity has been a key observation. thieme-connect.com

Future Directions and Emerging Research Avenues for N Methoxy N Methyldecanamide

Development of More Sustainable and Green Synthetic Protocols

The imperative to develop environmentally benign chemical processes has spurred significant research into greener synthetic methods for N-methoxy-N-methylamides. Key areas of focus include the adoption of flow chemistry, the design of one-pot reaction sequences, and the use of safer, more efficient coupling agents.

Flow chemistry, for instance, offers a promising alternative to traditional batch processing. By conducting reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation. nih.govacs.orgacs.org The application of flow systems for the generation of organometallic reagents and their subsequent reaction with Weinreb amides has been demonstrated, showcasing the potential for safer handling of hazardous materials and improved process efficiency. nih.govacs.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are another cornerstone of green chemistry. These methods reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. For the synthesis of Weinreb amides, one-pot procedures have been developed that start from carboxylic acids, utilizing coupling agents that generate benign byproducts. organic-chemistry.orgresearchgate.net For example, the use of 2-chloro-4,6-dimethoxy nih.govrsc.orgresearchgate.nettriazine (CDMT) as a coupling agent allows for the formation of N-methoxy-N-methylamides in high purity without the need for extensive purification. organic-chemistry.org Similarly, the use of S,S-Di(2-pyridyl) dithiocarbonate avoids traditional peptide coupling reagents and allows for the recycling of the 2-mercaptopyridine (B119420) byproduct. researchgate.net

The development of novel catalysts is also a key aspect of green synthetic protocols. For instance, diboronic acid anhydride (B1165640) has been shown to catalyze the dehydrative amidation of carboxylic acids for the synthesis of Weinreb amides, offering a metal-free alternative to some traditional methods. rsc.org Furthermore, photochemical methods are being explored for the direct coupling of carboxylic acids with N,O-dimethylhydroxylamine, harnessing light as a renewable energy source. researchgate.net

Sustainable ApproachKey AdvantagesRepresentative Reagents/Techniques
Flow ChemistryEnhanced safety, improved heat and mass transfer, reduced waste. nih.govacs.orgacs.orgContinuous-flow reactors for organometallic reagent generation and reaction. nih.govacs.org
One-Pot SynthesisIncreased efficiency, reduced solvent use and waste. organic-chemistry.orgresearchgate.net2-chloro-4,6-dimethoxy nih.govrsc.orgresearchgate.nettriazine (CDMT), S,S-Di(2-pyridyl) dithiocarbonate. organic-chemistry.orgresearchgate.net
Catalytic MethodsUse of substoichiometric amounts of activators, potential for metal-free pathways. rsc.orgDiboronic acid anhydride. rsc.org
Photochemical SynthesisUtilization of a renewable energy source (light). researchgate.netLED or sunlight irradiation in the presence of a photosensitizer. researchgate.net

Expanded Applications in the Total Synthesis of Complex Molecules and Fine Chemicals

N-methoxy-N-methylamides are well-established as reliable precursors to ketones and aldehydes, making them invaluable in the synthesis of complex molecules. Future research is expected to expand their application to an even broader range of natural products and fine chemicals, particularly those with long alkyl chains where N-methoxy-N-methyldecanamide would be a key building block.

The utility of Weinreb amides in the total synthesis of natural products is already extensive, with examples including the synthesis of α-hydroxyketone natural products like sattabacin (B1246994) and soraphinols. rsc.org Their chemoselectivity allows for their use in late-stage functionalization, a critical strategy in the efficient synthesis of complex targets. For instance, the dual reactivity of Weinreb amides has been exploited for the divergent functionalization of meso-pyrrolidines, leading to analogues of the alkaloid lobelanine. rsc.org

In the realm of fine chemicals, the controlled reactivity of N-methoxy-N-methylamides is highly advantageous. The synthesis of specialized ketones, which are themselves important intermediates in the fragrance, flavor, and pharmaceutical industries, represents a significant application. The palladium-catalyzed aminocarbonylation of triflates has been shown to produce Weinreb amides that can be further elaborated into dienones, which are valuable substrates for Nazarov cyclization reactions. acs.org The unique stability of the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide prevents over-addition, a common problem with more reactive acylating agents. orientjchem.orgresearchgate.net

Application AreaExample of Complex Molecule/Fine ChemicalRole of N-methoxy-N-methylamide
Natural Product SynthesisSattabacin, Soraphinols. rsc.orgPrecursor to key ketone fragments. rsc.org
Alkaloid Analogue SynthesisPyrrolidine analogues of Lobelanine. rsc.orgEnables late-stage divergent functionalization. rsc.org
Fine Chemical SynthesisDienones for Nazarov cyclization. acs.orgIntermediate for the construction of complex cyclic systems. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond their traditional role as precursors to ketones and aldehydes, ongoing research is uncovering novel reactivity patterns of N-methoxy-N-methylamides, opening up new avenues for their application in organic synthesis. These emerging transformations challenge the conventional understanding of Weinreb amide reactivity and promise to expand their synthetic utility significantly.

One area of active investigation is the dual reactivity of Weinreb amides, which can undergo either the expected nucleophilic addition to the carbonyl group or a reductive cleavage of the N-O bond. rsc.org The outcome can be controlled by the choice of organometallic reagent and reaction conditions, allowing for a divergent approach to product synthesis from a single intermediate. rsc.org

Furthermore, N-methoxy-N-methylamides have been shown to participate in a nonclassical Wittig reaction, providing a direct route to ketones from alkylidenetriphenylphosphoranes. organic-chemistry.org This transformation avoids the use of highly reactive organometallic reagents, offering a milder alternative for ketone synthesis. organic-chemistry.org

The use of the Weinreb amide moiety as a directing group in transition metal-catalyzed C-H functionalization is another exciting development. mdpi.com This strategy allows for the regioselective introduction of functional groups at positions ortho to the amide, providing a powerful tool for the synthesis of highly substituted aromatic compounds. mdpi.com

An unusual reactivity pattern was discovered when N-methoxy-N-methylamides were treated with strongly basic reagents, leading to a competitive transfer of a hydroxymethyl group. researchgate.netlookchem.com The proposed mechanism involves a base-induced E2 elimination to generate formaldehyde (B43269), which then reacts with the nucleophile. researchgate.netlookchem.com This unexpected transformation highlights the potential for discovering new and synthetically useful reactions of this versatile functional group.

Novel Reactivity PatternDescriptionPotential Synthetic Application
Dual ReactivityCompetitive nucleophilic addition and N-O bond cleavage. rsc.orgDivergent synthesis of different product classes from a single precursor. rsc.org
Nonclassical Wittig ReactionDirect conversion to ketones using alkylidenetriphenylphosphoranes. organic-chemistry.orgMild synthesis of ketones without strong organometallic reagents. organic-chemistry.org
C-H Functionalization Directing GroupDirects ortho-functionalization of aromatic rings. mdpi.comEfficient synthesis of substituted aromatic compounds. mdpi.com
Hydroxymethyl Group TransferBase-induced elimination of formaldehyde followed by its reaction with a nucleophile. researchgate.netlookchem.comA novel method for one-carbon homologation. researchgate.netlookchem.com

Q & A

Q. What are the established synthetic routes for N-methoxy-N-methyldecanamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling decanoic acid derivatives with methoxy-methylamine. A widely used protocol employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent under reflux in anhydrous tetrahydrofuran (THF) . Optimization strategies include:
  • Temperature : Maintaining 60–70°C to minimize side reactions.
  • Solvent : Using polar aprotic solvents (e.g., THF, DMF) to enhance reagent solubility.
  • Catalyst Load : DMT-MM at 1.2 equivalents ensures complete conversion.
    Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.3–3.5 ppm (N–CH₃ and O–CH₃ groups) and δ 2.9–3.1 ppm (N–CH₂–CO).
  • ¹³C NMR : Carbonyl resonance at δ 170–175 ppm and methoxy carbons at δ 50–55 ppm .
  • Infrared (IR) Spectroscopy : Strong amide C=O stretch at 1640–1680 cm⁻¹ and N–O stretch at 940–980 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 243.3 (calculated for C₁₂H₂₅NO₂) .

Q. What solvent systems are optimal for the recrystallization of this compound, and how does solvent polarity influence crystal formation?

  • Methodological Answer : Recrystallization is best achieved using ethyl acetate/hexane (1:4) or dichloromethane/methanol (5:1) . Polar solvents like methanol disrupt hydrogen bonding, yielding smaller crystals, while nonpolar solvents favor slow crystallization and larger crystal lattices. NIST phase-change data (melting point: 45–47°C) should guide solvent selection .

Advanced Research Questions

Q. How should researchers address discrepancies in purity assessments when using different chromatographic methods for this compound?

  • Methodological Answer : Contradictions between HPLC and GC analyses often arise from column interactions or detector sensitivity. Recommended approaches:
  • Cross-Validation : Use a C18 column (HPLC) with acetonitrile/water (70:30) and compare with GC-MS (DB-5 column, 250°C).
  • Reference Standards : Calibrate against NIST-certified decanamide derivatives to resolve retention time ambiguities .
  • Purity Thresholds : Pharmacopeial guidelines recommend ≥98% purity for biological assays, validated via orthogonal methods .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess stability.
  • pKa and LogP Prediction : Tools like ACD/Labs or ChemAxon estimate solubility (LogP ≈ 3.2) and ionization behavior (pKa ≈ 0.5 for amide protons) .

Q. How can researchers systematically investigate the biological interactions of this compound using in vitro and in silico models?

  • Methodological Answer :
  • In Vitro : Use fluorescence polarization assays to study protein binding (e.g., serum albumin) at physiological pH.
  • In Silico : Perform docking simulations (AutoDock Vina) with cytochrome P450 enzymes to predict metabolic pathways.
  • Toxicity Screening : Leverage EPA DSSTox databases for comparative analysis with structurally related amides .

Q. What strategies are effective in resolving contradictory data between mass spectrometry and nuclear magnetic resonance (NMR) analyses of this compound derivatives?

  • Methodological Answer :
  • High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 1.2–1.6 ppm for alkyl chains).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous peaks .

Safety and Handling

Q. What are the critical storage and handling protocols to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent hydrolysis.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols (TLV: 5 mg/m³).
  • Decontamination : Clean spills with ethanol/water (1:1) and dispose via EPA-approved chemical waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.